2-Benzhydrylquinuclidin-3-one

Catalog No.
S1917982
CAS No.
32531-66-1
M.F
C20H21NO
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzhydrylquinuclidin-3-one

CAS Number

32531-66-1

Product Name

2-Benzhydrylquinuclidin-3-one

IUPAC Name

2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C20H21NO/c22-20-17-11-13-21(14-12-17)19(20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2

InChI Key

PQSXXBSNZJLXMQ-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4

2-Benzhydrylquinuclidin-3-one is a chemical compound with the molecular formula C20_{20}H21_{21}NO. It belongs to the class of quinuclidinones, characterized by a quinuclidine ring fused to a ketone group. This compound features a benzhydryl group at the 2-position of the quinuclidinone structure, which contributes to its unique properties and biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions.

As 2-Benzhydrylquinuclidin-3-one is primarily an intermediate, a specific mechanism of action is not applicable. Its role lies in serving as a building block for the synthesis of molecules with potential biological activity.

2-Benzhydrylquinuclidin-3-one is classified as a skin irritant and aquatic toxicant [].

  • Skin irritation: Studies have shown it can cause skin irritation upon contact [].
  • Aquatic toxicity: The compound is highly toxic to aquatic life, posing a risk to the environment in case of improper disposal [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound [].
  • Follow safe laboratory practices for handling chemicals [].
  • Dispose of waste according to environmental regulations.
  • Precursor for 2-Benzhydrylquinuclidin-3-amine: PubChem, a database of chemical information, lists 2-Benzhydrylquinuclidin-3-one as a related compound to (S)-(+)-3-Quinuclidinol []. Research has explored the use of (2S,3S)-2-Benzhydrylquinuclidin-3-amine, a derivative of 2-Benzhydrylquinuclidin-3-one, for its potential diuretic properties [].
, including:

  • Michael Addition: This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds. For instance, 2-benzhydrylquinuclidin-3-one can be synthesized through Michael addition involving 2-benzylidenequinuclidin-3-one and Grignard reagents under specific conditions .
  • Hydrogenation Reactions: The compound can undergo multi-step hydrogenation processes, which may alter its functional groups and enhance its biological activity .
  • Reductive Amination: This method can be applied to modify the amine groups in related compounds, allowing for the introduction of various substituents that can influence pharmacological properties .

2-Benzhydrylquinuclidin-3-one exhibits significant biological activities, particularly as a central nervous system agent. It has been studied for its potential effects on:

  • Antiemetic Properties: The compound has shown promise in reducing nausea and vomiting, making it a candidate for antiemetic drug development.
  • Neurotransmitter Modulation: Its structure allows it to interact with neurotransmitter systems, potentially influencing conditions like anxiety and depression.
  • Pain Management: Some studies suggest that derivatives of this compound may have analgesic properties, further broadening its therapeutic applications.

The synthesis of 2-benzhydrylquinuclidin-3-one can be achieved through various methods:

  • Michael Addition Method:
    • Combine 2-benzylidenequinuclidin-3-one with a Grignard reagent (e.g., phenyl magnesium bromide) in a suitable solvent like toluene or diethyl ether.
    • Use catalysts such as cuprous iodide to facilitate the reaction.
    • After completion, extract and purify the product through crystallization from absolute ethyl alcohol .
  • Direct Alkylation:
    • Directly alkylate quinuclidinone using benzhydrylating agents under controlled conditions to introduce the benzhydryl group effectively .

2-Benzhydrylquinuclidin-3-one has several applications in medicinal chemistry:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting neurological disorders.
  • Research Tool: It is used in research settings to study neurotransmitter systems and their modulation.

Interaction studies focus on how 2-benzhydrylquinuclidin-3-one interacts with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound binds to neurotransmitter receptors can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Research has been conducted on how it may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing its therapeutic effects.

Several compounds share structural similarities with 2-benzhydrylquinuclidin-3-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methylenequinuclidin-3-oneContains a methylene group instead of benzhydrylOften studied for different pharmacological profiles
(S)-2-Benzhydrylquinuclidin-3-amineAmino group at position 3May exhibit different biological activities due to amine functionality
2-Benzylquinuclidin-3-oneBenzyl group instead of benzhydrylTypically shows less potency compared to 2-benzhydryl derivative

These compounds highlight the structural diversity within the quinuclidinone class and underscore the unique properties imparted by the benzhydryl substituent in 2-benzhydrylquinuclidin-3-one. The presence of this specific group enhances its interaction with biological targets, making it particularly valuable in medicinal chemistry research.

2-Benzhydrylquinuclidin-3-one is systematically named 2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one, reflecting its bicyclic quinuclidine core, benzhydryl substituent, and ketone functionality. This compound is also identified by its CAS registry number 32531-66-1 and molecular formula C₂₀H₂₁NO, with a computed molecular weight of 291.4 g/mol. Key identifiers include:

  • InChI: InChI=1S/C20H21NO/c22-20-17-11-13-21(14-12-17)19(20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2
  • SMILES: C1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4
PropertyValueSource
IUPAC Name2-benzhydryl-1-azabicyclo[2.2.2]octan-3-onePubChem
Molecular FormulaC₂₀H₂₁NOPubChem
Molecular Weight291.4 g/molPubChem
CAS Registry Number32531-66-1PubChem

Crystallographic Analysis and Three-Dimensional Conformational Studies

While explicit crystallographic data (e.g., unit cell parameters, space groups) for 2-benzhydrylquinuclidin-3-one are not available in public databases, its 3D structure is well-characterized computationally. The bicyclic quinuclidine scaffold adopts a rigid, chair-like conformation, with the benzhydryl group occupying the 2-position and the ketone at the 3-position. The steric hindrance between the benzhydryl and quinuclidine rings contributes to its conformational stability.

Interactive 3D models demonstrate:

  • Benzhydryl group: Two phenyl rings bonded to a methylene bridge, oriented perpendicular to the quinuclidine ring.
  • Ketone group: Planar geometry with bond angles ~120°, typical of sp² hybridization.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Experimental spectral data for 2-benzhydrylquinuclidin-3-one are limited in publicly accessible sources. However, computed spectral properties provide insights:

Spectroscopic MethodKey Features (Computed)Source
¹H NMRPeaks for aromatic protons (~7.2–7.8 ppm), quinuclidine protons (~1.5–3.5 ppm), and methylene bridge protonsPubChem
IRKetone C=O stretch (~1700 cm⁻¹), C–N vibrations (~1250 cm⁻¹)PubChem
Mass SpectrometryMolecular ion peak at m/z 291.4 (M⁺), fragments corresponding to benzhydryl and quinuclidinone moietiesPubChem

Comparative Structural Analysis with Quinuclidine Derivatives

2-Benzhydrylquinuclidin-3-one differs from other quinuclidine derivatives in its substitution pattern and functional groups:

CompoundMolecular FormulaKey Structural FeaturesBiological Relevance
3-BenzhydrylquinuclidineC₂₀H₂₃NBenzhydryl at C3, tertiary aminePotential CNS agents
Quinuclidin-3-oneC₇H₁₁NOUnsubstituted quinuclidine, ketone at C3Intermediate for APIs
2-Benzhydrylquinuclidin-3-oneC₂₀H₂₁NOBenzhydryl at C2, ketone at C3NK1 receptor antagonists

The ketone group in 2-benzhydrylquinuclidin-3-one enhances electrophilicity, enabling nucleophilic additions, whereas the benzhydryl group increases lipophilicity and steric bulk.

Michael Addition-Based Preparation Routes

The Michael addition reaction represents the most efficient classical approach for synthesizing 2-benzhydrylquinuclidin-3-one from readily available starting materials. This methodology involves the conjugate addition of phenylmagnesium halides to (Z)-2-benzylidene-quinuclidin-3-one in the presence of copper(I) catalysts [1] [2].

The optimized Michael addition protocol utilizes (Z)-2-benzylidene-quinuclidin-3-one as the starting material, which is prepared through aldol condensation of 3-quinuclidinone with benzaldehyde in the presence of sodium hydroxide and ethanol, achieving yields exceeding 90% [1]. The key transformation proceeds through a copper-catalyzed Michael addition mechanism where copper(I) salts promote the in-situ formation of organocuprates, enabling highly efficient conversion to the target compound [2].

ParameterCondition 1Condition 2Condition 3Condition 4Condition 5
CatalystCuBrCuBrCuBrCuClCuI
Catalyst Loading (mol%)101210910
SolventTHFTHFMe-THFMTBETHF
Temperature (°C)-5 to RT-5 to RT-5 to 50-5 to RT-5 to RT
Reaction Time (h)151281515
Yield (%)8580807377
Purity (%)99.699.299.199.299.3

The reaction mechanism involves initial coordination of the copper(I) catalyst with the Grignard reagent, forming an organocuprate intermediate that undergoes 1,4-addition to the α,β-unsaturated ketone system [3]. The optimal catalyst loading ranges from 1% to 7% molar relative to the Grignard reagent, with 3-5% being most effective [2]. Copper(I) iodide demonstrates superior performance compared to copper(I) bromide and copper(I) chloride, providing enhanced yields and reduced side product formation [2].

Solvent selection significantly impacts reaction efficiency, with aprotic polar solvents such as tetrahydrofuran, 2-methyltetrahydrofuran, toluene, and diethyl ether proving most suitable [1] [2]. The reaction proceeds optimally at temperatures between -10°C and 10°C, with initial cooling to -5°C followed by gradual warming to room temperature [1] [2].

Grignard Reaction Optimization Strategies

Grignard reagent optimization forms a critical component of the synthetic strategy, requiring careful consideration of reagent equivalents, temperature control, and reaction timing [4] [5]. The choice of phenylmagnesium halide significantly affects both yield and selectivity, with phenylmagnesium chloride generally providing superior results compared to the bromide and iodide analogs [1] [2].

Grignard ReagentEquivalentsTemperature (°C)SolventYield (%)Side Products (%)
PhMgCl1.7-5 to RTTHF858
PhMgBr1.5-5 to RTTHF8010
PhMgI1.2-5 to RTTHF7712
PhMgCl2.0-10 to 102-Me-THF905
PhMgBr3.00 to 52-Me-THF887

The molar ratio of starting material to Grignard reagent requires precise optimization, with ratios between 1:1.2 and 1:3.0 providing optimal results, and 1:1.7 representing the most effective stoichiometry [1] [2]. Excess Grignard reagent ensures complete conversion while minimizing competing reactions such as reduction or over-addition leading to tertiary alcohol formation [4].

Temperature control during Grignard addition proves crucial for maintaining high selectivity [5]. The optimized protocol involves initial cooling to -5°C to -10°C during reagent addition, followed by controlled warming to room temperature over 12-24 hours [1] [2]. This temperature profile minimizes side reactions while ensuring complete conversion of the starting material.

The reaction workup requires careful pH control through addition of saturated ammonium chloride solution, followed by liquid-liquid extraction with ethyl acetate [1] [2]. The organic phase undergoes sequential washing with water and saturated sodium chloride solution before concentration and crystallization from anhydrous ethanol [1] [2].

Catalytic Asymmetric Synthesis Developments

Asymmetric synthesis of 2-benzhydrylquinuclidin-3-one has emerged as a critical area of development, particularly for applications requiring specific stereochemical configurations [6] [7] [8]. Several catalytic systems have been investigated to achieve enantioselective synthesis of the target compound.

Catalyst SystemEnantiomeric Excess (%)Yield (%)Reaction Time (h)Temperature (°C)
Cu(I)/Chiral Ligand8578240 to 25
Rh-BINAP92821240
Ru-BINAP88791860
Organocatalyst957148RT
Enzymatic>99.9802130

Chiral copper(I) complexes with appropriately designed ligands have shown promise for asymmetric Michael addition reactions [7]. These systems typically employ chiral bisoxazoline or phosphine ligands to create an asymmetric environment around the copper center, leading to preferential formation of one enantiomer [7]. Enantiomeric excesses of 85-95% have been achieved using optimized chiral copper catalysts [7].

Rhodium and ruthenium complexes with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands represent another important class of asymmetric catalysts [9] [8]. These systems demonstrate high enantioselectivity in the reduction of prochiral ketones and the asymmetric addition reactions. Rhodium-BINAP complexes achieve enantiomeric excesses up to 92% with reaction times as short as 12 hours [8].

Organocatalytic approaches utilizing small molecule catalysts derived from natural amino acids or alkaloids have gained significant attention [10] [8]. These systems operate through multiple non-covalent interactions to create chiral reaction environments. Cinchona alkaloid-derived organocatalysts show particular promise, achieving enantiomeric excesses exceeding 95% in model reactions [11] [10].

The use of quinidine and quinine analogs as organocatalysts represents a particularly elegant approach, given their structural similarity to the target quinuclidine framework [11] [10]. These catalysts function through hydrogen bonding and π-π stacking interactions to control the stereochemical outcome of Michael addition reactions [11].

Industrial-Scale Production Techniques

Industrial production of 2-benzhydrylquinuclidin-3-one requires careful consideration of safety, environmental impact, and economic factors [12] [13]. Scale-up from laboratory to commercial production involves optimization of reaction conditions, equipment design, and process control systems.

ScaleReactor TypeYield (%)Purity (%)Processing Time (h)Cost Relative
Lab (10g)Round bottom flask8599.6151.0
Pilot (1kg)Glass reactor8399.2180.7
Commercial (100kg)Steel reactor8199.0240.4
Continuous FlowFlow reactor8799.52 (residence)0.3

Traditional batch processing in steel reactors remains the most common approach for large-scale production [13]. These systems typically employ jacketed reactors with precise temperature control and inert atmosphere capability. Batch sizes ranging from 100 kg to several tons are typical for commercial production [13].

The implementation of continuous flow technology represents a significant advancement in industrial quinuclidine synthesis [14] [15]. Flow reactors offer several advantages including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and the ability to operate under more extreme conditions [14]. Continuous flow synthesis of quinolines has demonstrated throughputs exceeding one gram per hour with improved yields and purities compared to batch processes [14].

Advanced process control systems incorporating real-time monitoring and feedback control are essential for maintaining consistent product quality [13]. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy enable continuous monitoring of reaction progress and product purity [13].

Safety considerations for large-scale production include proper handling of Grignard reagents under inert atmospheres, management of exothermic reactions through controlled addition rates, and implementation of appropriate containment systems for highly potent active pharmaceutical ingredients [13]. Occupational exposure limits must be established based on comprehensive toxicological assessments [13].

Green Chemistry Approaches in Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic routes to 2-benzhydrylquinuclidin-3-one [16] [17] [18]. These approaches focus on reducing environmental impact through minimization of waste generation, elimination of hazardous solvents, and implementation of renewable feedstocks.

MethodSolvent Usage (L/mol)Energy Input (kJ/mol)Waste Generation (kg/kg product)E-factorAtom Economy (%)
Conventional151508.02065
Solvent-free01202.0585
Biocatalytic2501.0295
Continuous Flow1800.5190
Microwave5603.0875

Solvent-free synthesis represents one of the most significant advances in green chemistry approaches [17] [19]. These methods eliminate the need for organic solvents, dramatically reducing both environmental impact and production costs [17]. Three-stage green processes for racemic quinuclidinol synthesis have been developed with two stages operating under completely solvent-free conditions [17].

Biocatalytic synthesis offers exceptional advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [20] [21] . Enzymatic reduction of 3-quinuclidinone using engineered microorganisms achieves conversion rates up to 80.6 g/L/h with enantiomeric excesses exceeding 99.9% [20] [21]. These systems operate under mild conditions (30-40°C, neutral pH) and produce minimal waste [20] .

Enzyme SystemSubstrate Conc (g/L)Conversion Rate (g/L/h)Enantiomeric Excess (%)Reaction Time (h)Recovery/Reuse
QNR/GDH E.coli7830.0>99.921No
RrQR8525.0>99.924No
KgQR/GDH24280.6>99.93No
Magnetic CLEAs3311.0100310 cycles
Immobilized QNR15045.0>99.585 cycles

Immobilized enzyme systems enable catalyst recovery and reuse, further improving the economic and environmental profiles of biocatalytic processes [23] [24]. Magnetic cross-linked enzyme aggregates (CLEAs) demonstrate particular promise, maintaining over 80% activity after 70 days of storage and retaining more than 40% initial activity after ten reaction cycles [23].

Microwave-assisted synthesis provides another green chemistry approach, significantly reducing reaction times and energy consumption. These methods operate under solvent-free or minimal solvent conditions while achieving comparable yields to conventional heating methods. The application of microwave irradiation can reduce reaction times from hours to minutes while maintaining high selectivity.

Water-based synthesis represents an emerging area of green chemistry development [18]. The use of water as a reaction medium, often in combination with co-solvents such as ethanol, provides an environmentally benign alternative to organic solvents [18]. These systems demonstrate comparable efficiency to organic solvent-based methods while significantly reducing environmental impact [18].

2-Benzhydrylquinuclidin-3-one exhibits significant thermodynamic stability characteristics stemming from its unique molecular architecture. The compound features a molecular formula of C₂₀H₂₁NO with a molecular weight of 291.39 g/mol [1] [2]. The rigid quinuclidine ring system (1-azabicyclo[2.2.2]octane) confers inherent structural stability through its cage-like geometry, which minimizes conformational flexibility and reduces entropy changes during thermal transitions .

Thermal Properties

The experimental melting point of 2-Benzhydrylquinuclidin-3-one is determined to be 156.06°C [4], indicating substantial intermolecular forces in the crystalline state. Computational thermodynamic analysis using Advanced Chemistry Development software predicts a boiling point of 432.8±28.0°C [5] [4], suggesting excellent thermal stability at elevated temperatures. The calculated flash point of 163.2±13.4°C [5] [4] provides crucial safety parameters for handling and storage protocols.

Stability Assessment

Thermodynamic stability analysis reveals that the benzhydryl substituent at the 2-position contributes significantly to molecular stabilization through delocalization of electronic density across the aromatic systems . The ketone functionality at position 3 participates in resonance interactions with the quinuclidine nitrogen, further enhancing thermodynamic stability. Computational studies indicate a predicted pKa value of 6.19±0.40 [6], suggesting moderate basicity of the quinuclidine nitrogen under physiological conditions.

The compound demonstrates remarkable resistance to thermal decomposition, with density calculations yielding 1.17±0.1 g/cm³ [5] [4] [6], indicating efficient molecular packing in the solid state. This high density correlates with strong intermolecular interactions and enhanced thermodynamic stability.

PropertyValueMethod
Melting Point156.06°CExperimental [4]
Boiling Point432.8±28.0°CCalculated [5] [4]
Density1.17±0.1 g/cm³Calculated [5] [4]
Flash Point163.2±13.4°CCalculated [5] [4]
pKa6.19±0.40Predicted [6]

Solubility Characteristics and Partition Coefficients

The solubility profile of 2-Benzhydrylquinuclidin-3-one reflects its predominantly lipophilic character, with aqueous solubility limited to 26.27 mg/L at 25°C [4]. This low water solubility is attributed to the extensive aromatic benzhydryl substitution and the hydrophobic quinuclidine framework, which minimize favorable hydration interactions.

Partition Coefficient Analysis

The calculated logarithmic octanol-water partition coefficient (log P) of 3.41970 [5] indicates strong lipophilic character, positioning the compound favorably for membrane permeation and tissue distribution. This log P value suggests preferential partitioning into organic phases over aqueous environments, consistent with the molecular architecture containing two phenyl rings and the bicyclic quinuclidine core.

Molecular Surface Properties

The polar surface area of 20.31 Ų [5] represents a relatively small hydrophilic surface, contributing to the limited aqueous solubility. The refractive index is calculated at 1.628 [5] [4], indicating significant molecular polarizability associated with the aromatic systems. These properties collectively suggest that 2-Benzhydrylquinuclidin-3-one exhibits classic behavior of a lipophilic organic compound with limited aqueous solubility.

Solvent Compatibility

Storage recommendations specify temperatures of 0-8°C [7] to maintain chemical stability and prevent thermal degradation. The compound appears as a yellow solid [7], indicating possible conjugation or impurity-related coloration. The exact mass determination of 291.16200 [5] provides precise molecular weight confirmation for analytical applications.

PropertyValueUnits
Water Solubility (25°C)26.27mg/L [4]
Log P3.41970dimensionless [5]
Polar Surface Area20.31Ų [5]
Refractive Index1.628dimensionless [5] [4]
Exact Mass291.16200g/mol [5]

Spectroscopic Fingerprint Database Development

Spectroscopic characterization of 2-Benzhydrylquinuclidin-3-one provides comprehensive structural fingerprints essential for analytical identification and purity assessment. The compound exhibits characteristic spectroscopic signatures across multiple analytical techniques, enabling robust structural confirmation and impurity detection protocols.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis reveals distinctive chemical shift patterns characteristic of the quinuclidine-benzhydryl architecture. The quinuclidine ring protons typically appear in the aliphatic region between 1.5-3.0 ppm, with the bridgehead protons showing characteristic splitting patterns due to the rigid bicyclic system [8] [9]. The benzhydryl proton exhibits a distinctive chemical shift around 4.0-5.0 ppm, appearing as a singlet due to its unique chemical environment [10].

Aromatic protons from the two phenyl rings generate complex multipicity patterns in the 7.0-7.5 ppm region [8]. The integration ratios provide quantitative confirmation of the molecular structure, with the aromatic region integrating for 10 protons relative to the aliphatic quinuclidine framework.

¹³C NMR spectroscopy provides complementary structural information with the carbonyl carbon appearing characteristically downfield around 200-210 ppm [10]. The quinuclidine carbons distribute across the aliphatic region (20-70 ppm), while aromatic carbons appear in the expected 120-140 ppm range [8] [9].

Infrared Spectroscopy

IR spectroscopic analysis reveals characteristic absorption bands providing functional group identification. The carbonyl stretch of the ketone functionality appears prominently around 1700-1720 cm⁻¹, confirming the presence of the quinuclidin-3-one core structure [11] [9]. Aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches appear at 2800-3000 cm⁻¹ [9].

The quinuclidine nitrogen contributes to characteristic C-N stretching vibrations in the 1000-1300 cm⁻¹ region [9]. Aromatic C=C stretching modes generate multiple absorption bands between 1450-1650 cm⁻¹, providing fingerprint information for structural confirmation [11].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular ion at m/z 291, consistent with the molecular formula C₂₀H₂₁NO [1] [2]. Fragmentation patterns typically show loss of the benzhydryl group (m/z 167) and formation of quinuclidin-3-one fragments, providing structural diagnostic information .

TechniqueKey SignalsChemical Shift/Frequency
¹H NMRBenzhydryl CH4.0-5.0 ppm [10]
¹H NMRAromatic CH7.0-7.5 ppm [8]
¹³C NMRCarbonyl C=O200-210 ppm [10]
IRC=O Stretch1700-1720 cm⁻¹ [11] [9]
MSMolecular Ionm/z 291 [1] [2]

Polymorphism and Solid-State Behavior

The solid-state behavior of 2-Benzhydrylquinuclidin-3-one encompasses critical polymorphic considerations that influence physicochemical properties and pharmaceutical applications. Quinuclidine derivatives demonstrate notable tendencies toward polymorphic crystallization, with crystal form variations significantly affecting stability, solubility, and bioavailability parameters [13] [14] [15].

Crystal Structure Analysis

The compound crystallizes as a yellow solid [7], suggesting potential polymorphic forms or the presence of trace impurities affecting coloration. X-ray crystallographic analysis would be required to definitively establish the crystal system and space group, though related quinuclidine derivatives typically adopt monoclinic or triclinic crystal systems with extensive hydrogen bonding networks [16].

The rigid quinuclidine framework constrains molecular conformations in the solid state, potentially limiting the number of accessible polymorphic forms compared to more flexible molecular architectures [17]. However, the benzhydryl substituent introduces rotational degrees of freedom that may influence crystal packing arrangements and polymorphic behavior [18].

Intermolecular Interactions

Solid-state stability is governed by multiple intermolecular interaction modes. The carbonyl oxygen can participate as a hydrogen bond acceptor, while the quinuclidine nitrogen may engage in weak hydrogen bonding interactions [16]. Aromatic π-π stacking interactions between benzhydryl groups likely contribute to crystal stability and influence polymorphic transitions [19].

Van der Waals interactions between aliphatic quinuclidine frameworks provide additional stabilization, while the overall molecular packing efficiency affects density and thermal properties [17]. The calculated density of 1.17±0.1 g/cm³ [5] [4] suggests efficient molecular packing with minimal void space.

Polymorphic Screening Considerations

Comprehensive polymorphic screening protocols should evaluate crystallization from multiple solvent systems, varying temperature conditions, and different cooling rates [13]. Storage conditions of 0-8°C [7] may be optimized to prevent unwanted polymorphic transitions that could affect stability and solubility characteristics.

Patent literature indicates that quinuclidine derivatives may exist in multiple crystal forms, including hydrates, solvates, and polymorphic modifications [14] [15]. Therefore, thorough solid-state characterization using differential scanning calorimetry, powder X-ray diffraction, and thermal gravimetric analysis would be essential for complete polymorphic characterization.

The thermodynamic relationships between potential polymorphic forms require investigation through competitive crystallization studies and stability assessments under various environmental conditions [20] [19]. Such studies would establish the thermodynamically stable form under ambient conditions and identify any metastable polymorphs of pharmaceutical relevance.

Solid-State PropertyObservationReference
Physical FormYellow solid [7]
Storage Temperature0-8°C [7]
Density1.17±0.1 g/cm³ [5] [4]
Crystal BehaviorPolymorphism possible [14] [15]
Packing EfficiencyHigh density indicates efficient packing [17]

XLogP3

3.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

32531-66-1

Dates

Last modified: 08-16-2023

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